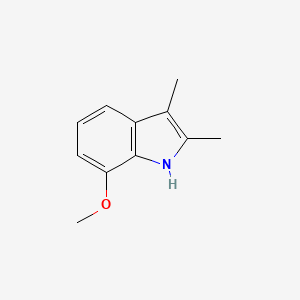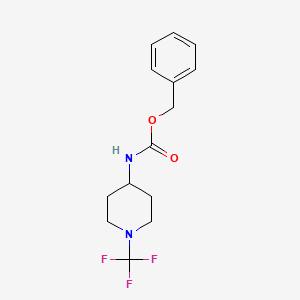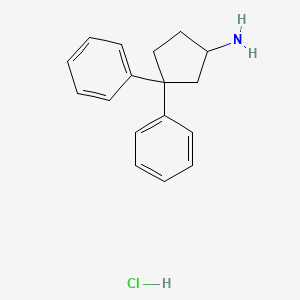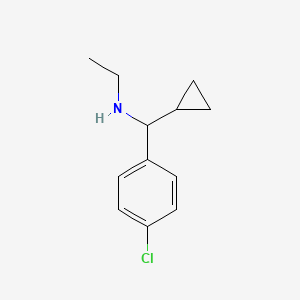
2,3,4-Trihydroxy-2-methylpe ntane-3-carboxylic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid is an organic compound with a complex structure characterized by multiple hydroxyl groups and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of a suitable precursor, followed by the introduction of the carboxylic acid group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups and the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to metabolic pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl groups and carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and other proteins, influencing their activity and function. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
2,3,4-Trihydroxypentanoic acid: Similar structure but lacks the methyl group.
2,3-Dihydroxy-2-methylpentane-3-carboxylic acid: Similar but with fewer hydroxyl groups.
Uniqueness
2,3,4-Trihydroxy-2-methylpentane-3-carboxylic acid is unique due to the presence of three hydroxyl groups and a methyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
507-71-1 |
|---|---|
分子式 |
C7H14O5 |
分子量 |
178.18 g/mol |
IUPAC名 |
2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H14O5/c1-4(8)7(12,5(9)10)6(2,3)11/h4,8,11-12H,1-3H3,(H,9,10) |
InChIキー |
CJGZGQRVLCMUEG-UHFFFAOYSA-N |
正規SMILES |
CC(C(C(=O)O)(C(C)(C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Carboxymethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13957422.png)
![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)





![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)



![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)
